Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)-
Description
The compound "Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)-" is a benzenesulfonamide derivative characterized by a 4-methyl-substituted benzene ring and a nitrogen-bound 1-methyl-3-oxo-4-phenylbutyl group. Benzenesulfonamides are widely studied for applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) or intermediates in organic synthesis . The structural complexity of this compound, including its branched alkyl chain and aromatic phenyl group, distinguishes it from simpler benzenesulfonamide derivatives.
Properties
CAS No. |
654643-34-2 |
|---|---|
Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methyl-N-(4-oxo-5-phenylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H21NO3S/c1-14-8-10-18(11-9-14)23(21,22)19-15(2)12-17(20)13-16-6-4-3-5-7-16/h3-11,15,19H,12-13H2,1-2H3 |
InChI Key |
YHTYHLDNBGCOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-oxo-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is with a molecular weight of approximately 341.43 g/mol. Its structure includes a benzenesulfonamide core, which is known for its diverse biological activities.
Medicinal Applications
1. Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties. A study highlighted the synthesis of various benzenesulfonamide derivatives that showed significant inhibition against tumor cell growth. The sulfonamide group enhances the binding affinity to specific targets involved in cancer progression, making it a valuable scaffold for developing new anticancer agents .
2. Progesterone Receptor Modulation
A notable application of benzenesulfonamide derivatives is their role as nonsteroidal progesterone receptor antagonists. These compounds have been studied for their potential in treating conditions such as endometriosis and breast cancer. For instance, a derivative exhibited high binding affinity for the progesterone receptor with an IC50 value in the submicromolar range, indicating potent antagonistic activity .
3. Inhibition of TNFα-Converting Enzyme
The compound has also been explored for its ability to inhibit TNFα-converting enzyme (TACE), which plays a crucial role in inflammatory processes and diseases such as rheumatoid arthritis. The inhibition of TACE can lead to reduced levels of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Table 1: Summary of Biological Activities of Benzenesulfonamide Derivatives
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and induction of apoptosis. The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the tumor cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Complexity and Stereochemical Effects
Target Compound :
- N-Substituent : 1-methyl-3-oxo-4-phenylbutyl group.
- Features: A ketone at position 3, a methyl branch at position 1, and a phenyl group at position 3.
Comparisons :
N-(cyclohex-1-en-1-ylmethyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide ():
- N-Substituent : Cyclohexenylmethyl and propenylphenyl groups.
- Key Difference : Lacks a ketone but includes unsaturated (alkene) moieties, which may alter electronic properties and reactivity.
- Spectral Data : Reported $ ^1H $-NMR signals at δ 1.5–2.1 ppm (cyclohexenyl protons) and δ 5.2–5.8 ppm (propenyl protons) .
4-methyl-N-(1-methylbutyl)benzenesulfonamide ():
- N-Substituent : Linear 1-methylbutyl chain.
- Key Difference : Simpler aliphatic substituent without aromatic or ketone groups, likely increasing hydrophobicity and reducing steric hindrance.
- SMILES :
S(=O)(=O)(C1=CC=C(C)C=C1)NC(C)CCC.
(S)-3-(4-methylphenylsulfonamido)-3-phenylpropanoic acid (): N-Substituent: Chiral 3-phenylpropanoic acid group. Key Difference: Carboxylic acid functionality introduces hydrogen-bonding capacity and acidity (pKa ~4–5), contrasting with the ketone in the target compound .
Spectral and Crystallographic Data
Data Table: Key Structural and Property Comparisons
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- , exploring its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is with a molecular weight of approximately 329.41 g/mol. The compound features a benzenesulfonamide core substituted with a 4-methyl and a 1-methyl-3-oxo-4-phenylbutyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonamide with appropriate ketones or aldehydes to introduce the 1-methyl-3-oxo-4-phenylbutyl moiety. The method often employs standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzenesulfonamide have shown potent activity against various bacterial strains. In one study, derivatives were tested against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL, indicating their potential as antibacterial agents .
Anti-inflammatory Activity
Benzenesulfonamides are also noted for their anti-inflammatory effects. A study reported that specific derivatives inhibited carrageenan-induced rat paw edema by approximately 94.69% at a concentration of 1 mg/mL . This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases.
Anticancer Activity
Some benzenesulfonamide derivatives have been identified as promising candidates for cancer treatment due to their ability to inhibit specific molecular targets involved in tumor growth. For example, structural modifications in the benzenesulfonamide scaffold have led to compounds that act as selective progesterone receptor antagonists, which may be beneficial in treating hormone-dependent cancers such as breast cancer .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzenesulfonamide core significantly affect its biological activity. For example:
| Compound | Structure | Activity | IC50 (μM) |
|---|---|---|---|
| 20a | 20a | PR Antagonist | 0.17 |
| 32 | !(https://via.placeholder.com/100) | PR Antagonist | Submicromolar |
These findings suggest that specific substituents can enhance binding affinity and selectivity towards biological targets, making the benzenesulfonamide scaffold a versatile platform for drug development.
Case Studies
- Case Study on Anti-inflammatory Effects : A derivative of benzenesulfonamide was tested in vivo for its anti-inflammatory properties, demonstrating significant reduction in edema in animal models .
- Case Study on Antimicrobial Efficacy : Another study evaluated various derivatives against clinical isolates of bacteria, highlighting the effectiveness of certain compounds against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
